N,N'-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine
Overview
Description
N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine is an organic compound with the empirical formula C18H20N2O2 and a molecular weight of 296.36 g/mol . It is a Schiff base derived from the condensation of ethylenediamine and 2-hydroxy-alpha-methylbenzaldehyde. This compound is known for its chelating properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine is typically synthesized through a condensation reaction between ethylenediamine and 2-hydroxy-alpha-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to around 80-90°C for several hours until the reaction is complete. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine involves its ability to chelate metal ions. The compound forms stable complexes with various metal ions, which can influence biological pathways and chemical reactions. The molecular targets include metal-dependent enzymes and proteins, where the chelation can inhibit or modulate their activity .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base with similar chelating properties.
N,N’-Bis(2-hydroxybenzylidene)ethylenediamine: Similar structure but lacks the alpha-methyl group.
Uniqueness
N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine is unique due to the presence of the alpha-methyl group, which can influence its steric and electronic properties. This modification can enhance its stability and specificity in forming metal complexes, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-[N-[2-[1-(2-hydroxyphenyl)ethylideneamino]ethyl]-C-methylcarbonimidoyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13(15-7-3-5-9-17(15)21)19-11-12-20-14(2)16-8-4-6-10-18(16)22/h3-10,21-22H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWQABMAERJRHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCN=C(C)C1=CC=CC=C1O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-60-8 | |
Record name | NSC15386 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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